5-(Piperidin-4-yloxy)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C9H13N3O/c1-3-10-4-2-8(1)13-9-5-11-7-12-6-9/h5-8,10H,1-4H2 |
InChI Key |
NGWFNDWOFSGUOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CN=CN=C2 |
Origin of Product |
United States |
The Significance of Pyrimidine and Piperidine Moieties in Heterocyclic Compound Design
The prevalence of pyrimidine (B1678525) and piperidine (B6355638) rings in successful drug molecules is a testament to their favorable physicochemical and pharmacological properties. nih.govnih.gov These two heterocyclic systems are considered "privileged structures" in medicinal chemistry, as they can interact with a wide array of biological targets with high affinity and specificity. nih.govresearchgate.net
The pyrimidine ring, a six-membered aromatic compound with two nitrogen atoms, is a fundamental component of life itself, forming the basis of nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA. juniperpublishers.comijpbs.com This inherent biological relevance allows pyrimidine-containing compounds to be readily recognized and interact with various enzymes and receptors within the cell. nih.gov Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive activities. mdpi.comgsconlinepress.comignited.in The ability to easily synthesize and modify the pyrimidine core further enhances its appeal to medicinal chemists, allowing for the fine-tuning of a molecule's properties to optimize its therapeutic potential. mdpi.com
Similarly, the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous feature in both natural products and synthetic pharmaceuticals. nih.govencyclopedia.pub This structural motif is present in numerous approved drugs spanning a wide range of therapeutic areas, from antihistamines and antipsychotics to analgesics. ijnrd.org The sp3-hybridized nature of the piperidine ring provides a three-dimensional scaffold that can be strategically functionalized to achieve specific spatial orientations, which is crucial for effective binding to protein targets. nih.gov Its basic nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, which can significantly influence a compound's solubility and pharmacokinetic profile. ontosight.ai
An Overview of the 5 Piperidin 4 Yloxy Pyrimidine Core in Research Paradigms
Diverse Methodologies for the Construction of the this compound System
The assembly of the this compound core can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and stereochemical control.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for forging the ether linkage in this compound derivatives. This reaction typically involves the displacement of a suitable leaving group on the pyrimidine ring, such as a halogen, by the hydroxyl group of a piperidine derivative.
The reactivity of the pyrimidine ring towards nucleophilic attack is a critical factor. Electron-withdrawing groups on the pyrimidine ring can enhance its electrophilicity, thereby facilitating the substitution reaction. For instance, the presence of a nitro group or additional nitrogen atoms, as seen in triazines, can activate the ring for SNAr. acs.org The choice of base and solvent is also crucial for the success of these reactions.
A study on the SNAr reactions of 2-substituted N-methylpyridinium ions with piperidine revealed that the reaction is second-order in piperidine. nih.gov This suggests a mechanism involving rate-determining hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine adduct, followed by deprotonation. nih.gov While this study focuses on pyridinium (B92312) ions, the principles of nucleophilic attack and the role of the nucleophile's concentration can be relevant to pyrimidine systems.
Furthermore, research on the synthesis of 4-aminoquinazolines, a related heterocyclic system, highlights the regioselectivity of SNAr reactions. mdpi.com In many cases, the substitution occurs preferentially at a specific position due to the electronic properties of the heterocyclic core. mdpi.com This regioselectivity is a key consideration when designing synthetic routes to specific isomers of this compound derivatives.
The following table summarizes representative SNAr reactions for the synthesis of related heterocyclic ethers:
| Electrophile | Nucleophile | Product | Yield (%) | Reference |
| 5-Bromo-1,2,3-triazine | 4-Chlorophenol | 5-(4-Chlorophenoxy)-1,2,3-triazine | 85 | acs.org |
| 5-Bromo-1,2,3-triazine | 4-Methylphenol | 5-(4-Tolyloxy)-1,2,3-triazine | 87 | acs.org |
| 5-Bromo-1,2,3-triazine | [1,1'-Biphenyl]-4-ol | 5-([1,1'-Biphenyl]-4-yloxy)-1,2,3-triazine | 85 | acs.org |
| 5-Bromo-1,2,3-triazine | 4-Cyclohexylphenol | 5-(4-Cyclohexylphenoxy)-1,2,3-triazine | 81 | acs.org |
Mitsunobu Reactions in Ether Linkage Formation
The Mitsunobu reaction provides a powerful and versatile method for forming the ether linkage between a pyrimidine alcohol and a piperidinol. organic-chemistry.orgresearchgate.net This reaction proceeds under mild conditions and is known for its characteristic inversion of stereochemistry at the alcohol carbon, making it particularly useful for the synthesis of chiral molecules. organic-chemistry.orgnih.gov
The classical Mitsunobu reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the pyrimidine hydroxyl group. organic-chemistry.org
The scope of the Mitsunobu reaction is broad, allowing for the coupling of various primary and secondary alcohols with a range of nucleophiles. organic-chemistry.orgnih.gov In the context of this compound synthesis, either the pyrimidine moiety can act as the nucleophile (as a hydroxypyrimidine) or the piperidine moiety can (as a piperidinol), depending on the desired synthetic strategy. The acidity of the nucleophile is a key factor, as the azodicarboxylate needs to be protonated during the reaction. organic-chemistry.org
Recent advancements have focused on developing more user-friendly and separable reagents to simplify product purification. organic-chemistry.org The reaction has been successfully applied in the synthesis of complex natural products and medicinally relevant compounds. researchgate.netnih.gov
Condensation Reactions for Pyrimidine Ring Formation
The construction of the pyrimidine ring itself is a fundamental aspect of synthesizing these derivatives. Various condensation reactions are employed to build the pyrimidine core, which can then be further functionalized.
One of the most established methods is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This method and its modifications allow for the preparation of a wide array of substituted pyrimidines. mdpi.com For instance, β-keto esters can react with amidines to yield pyrimidinone derivatives. mdpi.com
Multicomponent reactions have also emerged as powerful tools for the efficient synthesis of pyrimidines. mdpi.comorganic-chemistry.org These reactions allow for the assembly of the pyrimidine ring from three or more starting materials in a single step, often with high atom economy. mdpi.comorganic-chemistry.org For example, a three-component reaction of enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, can produce 4,5-disubstituted pyrimidines. organic-chemistry.org Another example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.org
The following table showcases different approaches to pyrimidine synthesis:
| Starting Materials | Reagents/Catalyst | Product Type | Reference |
| 1,3-Dicarbonyl compounds, Amidines | - | Substituted pyrimidines | mdpi.com |
| Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidines | organic-chemistry.org |
| Amidines, Alcohols | Iridium catalyst | Substituted pyrimidines | organic-chemistry.org |
| Ketones, Aldehydes, or Esters; Amidines | TEMPO, Iron(II)-complex | Substituted pyrimidines | organic-chemistry.org |
Intramolecular Cyclization Approaches to Piperidine Derivatives
The piperidine ring, a key component of the target scaffold, can be synthesized through various intramolecular cyclization strategies. These methods often provide good control over stereochemistry. mdpi.com
One common approach involves the cyclization of acyclic precursors containing both a nitrogen atom and a suitable electrophilic or radical-accepting group. For example, radical cyclization of 1,6-enynes can lead to the formation of piperidine rings. mdpi.com Similarly, the intramolecular hydroamination/cyclization of alkynes can yield piperidine derivatives. nih.gov
Electrophilic cyclization is another powerful strategy. For instance, the aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds, catalyzed by AlCl₃, can produce trans-2-substituted-4-halopiperidines. organic-chemistry.org The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the cyclization. mdpi.com
Metal-Catalyzed Synthetic Routes to Piperidine Derivatives
Metal-catalyzed reactions have become indispensable in modern organic synthesis, and the construction of the piperidine ring is no exception. mdpi.comnih.gov These methods often offer high efficiency and selectivity.
Palladium-catalyzed intramolecular hydroamination is a notable example, where an amino group adds across a carbon-carbon double bond within the same molecule to form the piperidine ring. nih.gov The use of specific ligands can render these reactions asymmetric, providing access to enantiomerically enriched piperidines.
Rhodium-catalyzed cycloisomerization of 1,7-ene-dienes is another effective method for constructing the piperidine skeleton. nih.gov Additionally, iron-catalyzed reductive amination of carbonyl derivatives with ω-amino fatty acids provides a sustainable route to cyclic amines, including piperidines. mdpi.com
The following table provides examples of metal-catalyzed piperidine syntheses:
| Reaction Type | Catalyst | Substrate | Product | Reference |
| Intramolecular Hydroamination | Palladium | Alkene with tethered amine | Piperidine | nih.gov |
| Cycloisomerization | Rhodium(I) | 1,7-ene-diene | Piperidine derivative | nih.gov |
| Reductive Amination | Iron | Carbonyl derivative, ω-Amino fatty acid | Cyclic amine (Piperidine) | mdpi.com |
| Hydrogenation | Rhodium/Carbon | Pyridine | Piperidine | organic-chemistry.org |
Multistep Synthetic Pathways for Complex Analogs
The synthesis of complex analogs of this compound often requires multistep sequences that combine several of the aforementioned synthetic strategies. These pathways allow for the introduction of diverse functional groups and the construction of intricate molecular architectures.
For example, a synthetic route might begin with the construction of a substituted piperidine ring using an intramolecular cyclization or a metal-catalyzed reaction. This would be followed by the formation of the pyrimidine ring through a condensation reaction. Finally, the two fragments would be joined via a nucleophilic aromatic substitution or a Mitsunobu reaction to form the target this compound analog.
The synthesis of pyrimidine-incorporated piperazine (B1678402) derivatives illustrates a typical multistep approach. nih.gov This involved the initial formation of a pyrimidine-2-thiol (B7767146) from a chalcone (B49325) and thiourea, followed by S-methylation, and finally, nucleophilic substitution with N-substituted piperazines. nih.gov Such sequential strategies are essential for accessing a wide range of structurally diverse compounds for biological evaluation.
Chemical Reactivity and Derivatization Pathways of the this compound Scaffold
The chemical reactivity of the this compound scaffold is characterized by the distinct properties of its two core heterocyclic rings: the electron-deficient pyrimidine ring and the saturated piperidine ring. This duality allows for a variety of derivatization strategies.
Oxidation: The pyrimidine ring, being π-deficient, is generally resistant to electrophilic attack, including oxidation. However, mono-N-oxidation can be achieved using peracids. wikipedia.org The piperidine ring, on the other hand, can be susceptible to oxidation, though specific examples for the this compound scaffold are not extensively documented in the provided results.
Reduction: The pyrimidine ring can be hydrogenated to yield a tetrahydropyrimidine. wikipedia.org More specifically, the reduction of certain pyrimidine-5-carboxylates and carboxamides with agents like lithium aluminum hydride (LiAlH4) can lead to the formation of 1,6-dihydropyrimidine derivatives as the major products, rather than the expected alcohols or amines. researchgate.net This highlights the influence of substituents on the reaction outcome. For the piperidine ring, various reduction methods are available for substituted pyridines to form piperidines, such as catalytic hydrogenation. mdpi.com
Pyrimidine Ring: The pyrimidine ring's electron-deficient nature facilitates nucleophilic substitution, particularly at the 2, 4, and 6 positions. wikipedia.orgbhu.ac.inslideshare.net Leaving groups at these positions can be readily displaced by various nucleophiles. bhu.ac.in Conversely, electrophilic substitution is less favorable but can occur at the C5 position, which is the least electron-deficient. wikipedia.org Halogenation and nitration are examples of electrophilic substitutions that have been observed on the pyrimidine ring. wikipedia.org The synthesis of 2,4-diaminopyrimidine (B92962) derivatives often involves sequential nucleophilic substitution of di- or tri-chlorinated pyrimidines. nih.gov
Piperidine Ring: The piperidine ring, being a saturated heterocycle, primarily undergoes substitution reactions at the nitrogen atom. N-alkylation and N-acylation are common transformations. The synthesis of various piperidine derivatives can be achieved through methods like reductive amination and intramolecular cyclization reactions. mdpi.comorganic-chemistry.org For instance, intramolecular hydroamination of alkenes catalyzed by rhodium complexes can yield substituted piperidines. organic-chemistry.org
The metabolism of pyrimidine-containing compounds can involve various biochemical transformations. While specific data on this compound is limited in the search results, general metabolic pathways for pyrimidines include oxidative processes. Free radicals can be generated through metabolic pathways such as lipid peroxidation and gluconeogenesis. nih.gov Antioxidant properties have been observed in some pyrimidine derivatives, suggesting their interaction with reactive oxygen species. nih.govnih.gov The pyrimidine ring itself can be a target for enzymatic action, potentially leading to ring-opened metabolites or hydroxylated derivatives. The piperidine moiety can also undergo metabolic changes, such as N-dealkylation or oxidation at various positions on the ring.
Advanced Spectroscopic and Crystallographic Characterization of this compound Structures
Spectroscopic and crystallographic techniques are indispensable for the unambiguous structural determination of this compound derivatives.
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of these compounds.
¹H-NMR: Proton NMR spectra provide information on the chemical environment of protons. For pyrimidine derivatives, aromatic protons typically appear in the range of δ 6.5-9.16 ppm. researchgate.net Aliphatic protons, such as those on the piperidine ring, are observed between δ 1.6-4.6 ppm. researchgate.net For a simple piperidine, characteristic shifts are observed around δ 2.79 ppm, δ 2.04 ppm, and δ 1.58-1.46 ppm. chemicalbook.com In a substituted derivative like (3-(5-((1-Methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)phenyl)methanol, the piperidine methyl group signal appears around δ 2.3 ppm.
¹³C-NMR: Carbon-13 NMR complements ¹H-NMR by providing information about the carbon skeleton. The chemical shifts in ¹³C-NMR are indicative of the type of carbon atom. For example, in a series of pyrimidine derivatives, carbonyl carbons were observed at δ 162.54-190.95 ppm, while other ring carbons appeared in various regions depending on their substitution. researchgate.net General trends for substituted pyridines and quinolines show aromatic carbons in the range of δ 111-161 ppm. rsc.org
Table 1: Representative NMR Data for Related Structures
| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Reference |
| Pyrimidine Derivatives | ¹H | 6.5 - 9.16 (aromatic) | researchgate.net |
| Pyrimidine Derivatives | ¹H | 1.6 - 4.6 (aliphatic) | researchgate.net |
| Piperidine | ¹H | ~2.8, ~2.0, ~1.5 | chemicalbook.com |
| (3-(5-((1-Methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)phenyl)methanol | ¹H | ~2.3 (piperidine-CH₃) | |
| Pyrimidine Derivatives | ¹³C | 162.5 - 191.0 (C=O) | researchgate.net |
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound derivatives.
Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. Electron Impact (EI) ionization is a common technique used to study the fragmentation patterns of pyrimidine derivatives, which can help in structural elucidation. researchgate.netiosrjournals.org The fragmentation pathways can reveal the loss of specific groups, aiding in the identification of the compound's structure.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. nih.govembopress.org This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, HRMS was used to verify the molecular weight of (3-(5-((1-Methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)phenyl)methanol, with a calculated [M+H]⁺ of 326.1869.
Analytical Characterization of this compound and Its Derivatives
The rigorous characterization of newly synthesized chemical entities is a cornerstone of modern medicinal chemistry and drug discovery. For derivatives of this compound, a scaffold of interest in pharmaceutical research, a suite of analytical techniques is employed to confirm identity, purity, and three-dimensional structure. These methods ensure that the synthesized compound possesses the intended molecular architecture and is free from significant impurities, which is critical for the interpretation of subsequent biological data. The following sections detail the application of key spectroscopic and chromatographic techniques in the analysis of this class of compounds.
3 Infrared (IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used for the qualitative identification of functional groups within a molecule. vandanapublications.com By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which reveals the characteristic vibrational frequencies of different chemical bonds. For this compound, this analysis is crucial for confirming the presence of the core structural motifs: the pyrimidine ring, the piperidine ring, and the ether linkage.
The analysis of the FTIR spectrum would focus on identifying key absorption bands corresponding to the molecule's distinct components. vandanapublications.com The pyrimidine ring exhibits characteristic C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region, and various ring stretching vibrations (C=N, C=C) in the 1600-1400 cm⁻¹ range. The piperidine moiety is identified by its aliphatic C-H stretching bands just below 3000 cm⁻¹ and, importantly, the N-H stretching vibration of the secondary amine, which typically appears as a moderate band in the 3350-3250 cm⁻¹ region. The ether linkage (C-O-C) that connects the two ring systems is confirmed by a strong, characteristic C-O stretching band, usually found in the 1260-1000 cm⁻¹ range.
| Functional Group | Bond | Expected Frequency Range (cm⁻¹) | Vibration Type |
| Piperidine Amine | N-H | 3350 - 3250 | Stretch |
| Pyrimidine Aromatic C-H | C-H | 3100 - 3000 | Stretch |
| Piperidine Aliphatic C-H | C-H | 3000 - 2850 | Stretch |
| Pyrimidine Ring | C=N, C=C | 1600 - 1400 | Ring Stretch |
| Ether Linkage | C-O-C | 1260 - 1000 | Asymmetric Stretch |
| Pyrimidine C-H Bending | C-H | 800 | Out-of-Plane Bend core.ac.uk |
This table presents predicted vibrational frequencies for this compound based on general spectroscopic data for pyrimidine and amine derivatives. vandanapublications.comcore.ac.uk
4 X-ray Crystallography for Absolute Structure Determination and Conformational Analysis
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of molecular identity by mapping electron density to reveal the precise spatial arrangement of atoms, as well as bond lengths and angles. For complex heterocyclic molecules like this compound derivatives, single-crystal X-ray diffraction is invaluable for confirming the connectivity and stereochemistry. mdpi.com
While specific crystallographic data for the parent compound this compound is not widely published, the technique has been successfully applied to confirm the structures of related, complex thiazolo[4,5-d]pyrimidine (B1250722) derivatives. mdpi.com Application of this method to a suitable crystal of a this compound derivative would yield critical structural information. This includes the planarity of the pyrimidine ring, the conformation of the piperidine ring (which typically adopts a chair conformation), and the specific torsion angles defining the orientation of the two ring systems relative to the central ether oxygen. This conformational data is vital for understanding how the molecule might interact with biological targets.
| Structural Parameter | Information Obtained | Significance |
| Atomic Coordinates | Precise 3D position of every non-hydrogen atom | Unambiguously confirms the molecular structure. |
| Bond Lengths | The distance between bonded atoms (e.g., C-N, C-O, C-C) | Confirms correct bonding and hybridization. |
| Bond Angles | The angle between three connected atoms (e.g., C-O-C) | Defines the local geometry. |
| Torsion Angles | The dihedral angle between four connected atoms | Describes the conformation of the molecule, especially the flexible piperidine ring and its orientation. |
5 Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)
Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. mdpi.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques used for this purpose in the context of pyrimidine derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. creative-proteomics.com For pyrimidine-based compounds, reversed-phase HPLC (RP-HPLC) is a frequently used method. nih.gov In this setup, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector. sigmaaldrich.com
| Parameter | Typical Condition for Pyrimidine Analysis | Reference |
| Technique | Reversed-Phase HPLC (RP-HPLC) | nih.gov |
| Stationary Phase (Column) | C18 Silica (B1680970) (e.g., Ascentis® Si) | sigmaaldrich.com |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or acetate, pH 3-4) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | nih.govsigmaaldrich.com |
| Detection | UV Spectroscopy (e.g., at 270 nm) | sigmaaldrich.com |
| Purpose | Quantitative purity assessment, separation of impurities. | creative-proteomics.com |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective qualitative technique used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. nih.govpsu.edu The process involves spotting the sample on a plate coated with a stationary phase, typically silica gel, and developing the plate in a sealed chamber with a suitable mobile phase (eluent). akjournals.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The purity is visually assessed by the presence of a single spot for the desired compound.
| Stationary Phase | Example Mobile Phase (Eluent) | Purpose | Reference |
| Silica Gel | Ethyl Acetate : Hexane (1:1) | Monitoring reaction progress and purity of thiazolo[4,5-d]pyrimidine derivatives. | mdpi.com |
| Silica Gel | Acetonitrile : Water (95:5) | Separation of pyrimidine-related compounds. | akjournals.com |
Structure Activity Relationship Sar and Computational Investigations of 5 Piperidin 4 Yloxy Pyrimidine Analogs
Comprehensive Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-(piperidin-4-yloxy)pyrimidine analogs is profoundly influenced by their chemical structure. SAR studies, which systematically alter parts of the molecule, are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Impact of Substituent Variation on Biological Activity and Potency
Modifications to the substituents on both the pyrimidine (B1678525) and piperidine (B6355638) rings have been shown to significantly alter the biological activity and potency of this class of compounds. Research into pyrimidine-4-carboxamide (B1289416) derivatives, for instance, has demonstrated that even small changes can lead to substantial shifts in inhibitory activity. acs.orgnih.gov
The introduction of an isopropyl group, for example, was found to double the activity in one series of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors. acs.org In the same study, exploring cyclic phenethylamine (B48288) derivatives to reduce the number of rotatable bonds led to a twofold improvement in activity for analogs containing 3-phenylpiperidine (B1330008) or 2-benzylpyrrolidine. acs.org Conversely, incorporating heteroatoms into the piperidine ring, such as in morpholine (B109124) or piperazine (B1678402) analogs, was generally not favorable unless compensated for by other additions, like an N-benzyl group on the piperazine. acs.org
The following table summarizes the observed impact of various substituents on the activity of pyrimidine analogs based on published research findings.
| Compound Series | Substituent Variation | Observed Effect on Activity/Property | Reference |
| Pyrimidine-4-carboxamides | Isopropyl derivative | 2-fold increase in activity | acs.org |
| Pyrimidine-4-carboxamides | 3-Phenylpiperidine | 2-fold activity improvement | acs.org |
| Pyrimidine-4-carboxamides | Morpholine or Piperazine | Decreased activity | acs.org |
| Pyrido[4,3-d]pyrimidines | Phenylhydrazido group | Low aqueous solubility | nih.gov |
| Pyrido[4,3-d]pyrimidines | Dimethoxyphenyl substituent | Impaired Caco-2 permeability | nih.gov |
Role of Core Scaffold Modifications on Potency and Selectivity
The central pyrimidine-piperidine scaffold is fundamental to the activity of these compounds, and modifications to this core structure often result in significant losses of potency and selectivity. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is recognized as a "privileged" structure for kinase inhibitors because it acts as an isostere of the adenine (B156593) ring of ATP, enabling it to effectively bind in the hinge region of kinase active sites. nih.gov
In the development of NAPE-PLD inhibitors, the pyrimidine scaffold of the initial hit compound proved to be optimal. acs.org When the pyrimidine core was replaced with analogous structures, a notable decrease in potency was observed. Specifically:
Pyridyl Analogs : Removing the nitrogen atom at the X2-position of the pyrimidine ring resulted in a 10-fold drop in potency, suggesting this nitrogen is involved in a critical hydrogen bond with the target protein. acs.org
Regioisomers : Shifting the positions of the nitrogen atoms within the pyrimidine ring also led to a significant decrease in potency. acs.org
Triazine Analogs : Replacing the pyrimidine with a triazine ring rendered the compound completely inactive. acs.org
Furthermore, research comparing pyridine-connected piperidine derivatives with pyridine-connected 2H-thiopyran derivatives found differing levels of larvicidal and nematicidal activities, underscoring that the nature of the core heterocyclic system is a key determinant of biological function. researchgate.net
Stereochemical Influences on Pharmacological Profile
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the pharmacological profile of these analogs. The specific chirality of substituents can dictate the binding affinity and efficacy of a compound.
A clear example is the development of the potent and selective NAPE-PLD inhibitor, LEI-401. nih.gov The optimization process revealed strong stereochemical preferences:
Replacing a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine moiety increased the inhibitory potency threefold. nih.gov
Exchanging a morpholine substituent for an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity by another tenfold. nih.gov
Studies on related 4-alkyl-4-arylpiperidine derivatives acting as opioid ligands further illuminate the impact of stereochemistry. In these compounds, all potent agonists were found to favor a chair conformation where the 4-aryl group is in an axial position. nih.gov In contrast, antagonist properties were observed in compounds that preferentially adopt a conformation with an equatorial 4-aryl group, such as the cis 3,4-dimethyl derivative. nih.gov This demonstrates how stereochemical configuration directly influences the molecule's shape and, consequently, its functional outcome as an agonist or antagonist.
Analysis of Planarity and Shape in Relation to Activity
Replacing flexible side chains with more rigid ring systems, such as using a 3-phenylpiperidine to introduce conformational restriction, has been shown to improve biological activity. acs.orgnih.gov This strategy locks the molecule into a more favorable conformation for binding. The preference for axial versus equatorial substitution in 4-arylpiperidines also highlights the importance of molecular shape. nih.gov The axial conformation presents a different three-dimensional profile to the receptor compared to the equatorial one, leading to distinct pharmacological responses. nih.gov
In a similar vein, the spatial structure and conformation of a pyrimido[4,5-d]pyrimidine (B13093195) derivative were found to be directly related to its antidepressant activity, suggesting a specific shape is required for binding at presynaptic alpha-receptor sites. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational techniques are invaluable tools for understanding the interactions between ligands and their biological targets at a molecular level. They allow researchers to predict binding modes, rationalize observed SAR data, and guide the design of new, more potent analogs.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique has been widely applied to pyrimidine derivatives to elucidate their binding mechanisms.
For example, docking studies of 5-(piperidin-4-yl)-3-hydroxypyrazole analogs, which are bioisosteres of GABA-A receptor agonists, were conducted using a homology model of the α1β2γ2 GABA-A receptor. nih.gov The simulations successfully rationalized the observed SAR, indicating that N1-substituted analogs share a common binding mode. Interestingly, the modeling suggested that the core scaffold of N2-substituted analogs flips 180 degrees to better fit the binding pocket. nih.gov
In the context of cancer research, molecular docking of various pyrimidine derivatives into the ATP-binding pocket of Cyclin-Dependent Kinase 8 (CDK8) helped to understand their drug-receptor interactions and binding affinities. nih.gov Similarly, extensive docking and molecular dynamics (MD) simulations have been used to study inhibitors of CDK2, CDK4, and CDK6. nih.gov These studies identified key interactions, such as electrostatic interactions with lysine (B10760008) and aspartate residues and nonpolar interactions with isoleucine, that are crucial for potent inhibition. nih.gov The insights gained from these simulations provide a rational basis for designing novel inhibitors with enhanced bioactivity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrimidine derivatives, QSAR studies are crucial for designing more potent and selective inhibitors for various therapeutic targets, such as protein kinases.
In practice, a series of pyrimidine analogs are synthesized and their biological activity, for instance, against a specific cancer cell line or enzyme, is measured. researchgate.net Then, various molecular descriptors for these compounds are calculated. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. By using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), a QSAR model is developed that correlates these descriptors with the observed biological activity. nih.govnih.gov
For example, a study on pyrazolo[3,4-d]pyrimidine derivatives used 2D-QSAR to identify the structural requirements for inhibiting c-Src phosphorylation. acs.org The resulting models, developed using Heuristic and Best MLR methods, showed a good correlation between the experimental and predicted activities, providing valuable insights for designing more potent compounds. acs.org Such models can predict the activity of new, unsynthesized pyrimidine derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery process. researchgate.net
Conformational Analysis using Molecular Orbital Methods
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound analogs is performed to understand their preferred shapes and flexibility. Molecular orbital methods, such as ab initio and semi-empirical calculations, are powerful tools for this purpose.
Methods like the Perturbative Configuration Interaction using Localised Orbitals (PCILO) have been used to study the conformation of related aza-pyrimidine nucleosides. nih.gov These studies can determine the preferred orientation of different parts of the molecule relative to each other. For instance, in a study of a tetrahydrothiazolo[5,4-c]pyridine derivative, ab initio energy calculations were used to understand its stable conformations, revealing that conformers with the closest S-O proximity were the most stable. researchgate.net This restriction in conformation was suggested to affect its binding affinity to the S4 subsite of factor Xa. researchgate.net
Such analyses provide a detailed picture of the low-energy conformations that are likely to be biologically active, guiding the design of analogs with optimized shapes for target binding.
Prediction of Physicochemical Parameters for Drug Design (e.g., TPSA, LogP, Rotatable Bonds)
The drug-likeness of a compound is determined by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as the topological polar surface area (TPSA), the logarithm of the partition coefficient (LogP), and the number of rotatable bonds are often calculated in silico to assess the potential of a compound to be developed into a drug.
For a molecule to have good oral bioavailability, it generally needs to adhere to certain guidelines, such as Lipinski's rule of five. uni.lu These rules provide thresholds for properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. uni.lu Computational tools can accurately predict these values for novel compounds before they are synthesized.
The table below presents predicted physicochemical properties for 5-(Piperidin-4-yl)pyrimidine and a related analog, which are important for their potential as drug candidates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
| 5-(Piperidin-4-yl)pyrimidine | C9H13N3 | 163.22 | 0.3 | 41.5 | 1 | 3 | 1 |
| 5-(1-Piperidin-4-ylpyrazol-4-yl)pyrimidine | C12H15N5 | 229.28 | 0.2 | 55.6 | 1 | 4 | 2 |
| Data sourced from PubChem. nih.govnih.gov |
A higher TPSA is often associated with lower membrane permeability, while LogP indicates the lipophilicity of the compound, affecting its solubility and ability to cross cell membranes. acs.org The number of rotatable bonds influences the conformational flexibility of the molecule. By optimizing these parameters, chemists can design pyrimidine derivatives with improved pharmacokinetic properties. acs.org
Mechanistic Insights into Molecular Interactions and Binding Modes
Understanding how a ligand binds to its target protein at the atomic level is crucial for rational drug design. For this compound analogs, various techniques are used to elucidate their binding modes and the key interactions that govern their affinity and selectivity.
Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)
The binding of a ligand to a protein is driven by a combination of non-covalent interactions. For pyrimidine-based inhibitors, these typically include:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and other functional groups can act as hydrogen bond acceptors, while attached amino or hydroxyl groups can be donors. These interactions are highly directional and contribute significantly to binding affinity and specificity. For example, the pyrimidine moiety can form hydrogen bonds with amino acid residues in the hinge region of a kinase active site. acs.org
Hydrophobic Interactions: The aromatic pyrimidine ring and other nonpolar parts of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine (B10760876), valine, and alanine. nih.gov
Pi-Pi Stacking: The electron-rich pyrimidine ring can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-protein complex. acs.org
Molecular docking studies are often used to predict the binding pose of a ligand and identify these key interactions. For instance, docking studies of pyrimidine derivatives into the active site of various kinases have revealed the crucial hydrogen bonds and hydrophobic contacts that determine their inhibitory activity. acs.org
Ligand-Induced Conformational Changes in Target Macromolecules
The binding of a ligand can cause a change in the three-dimensional structure of the target protein, a phenomenon known as induced fit. This conformational change can be essential for the protein's function and the ligand's mechanism of action.
Molecular dynamics (MD) simulations and biophysical techniques can be used to study these ligand-induced conformational changes. nih.gov For example, studies on nuclear receptors have shown that ligand binding can shift the conformational ensemble of the receptor, which is directly linked to its transcriptional activity. nih.gov In some cases, the binding of an inhibitor can stabilize an inactive conformation of an enzyme, preventing it from carrying out its function. Understanding these dynamic changes can lead to the design of more effective modulators of protein function.
Pharmacophore Model Development
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These models are instrumental in virtual screening and the design of new lead compounds.
For a series of active pyrimidine derivatives, a pharmacophore model can be generated based on the common structural features responsible for their activity. nih.gov A typical pharmacophore model for a kinase inhibitor might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, arranged in a specific 3D geometry. nih.gov
For instance, a pharmacophore model for pyrido[2,3-d]pyrimidine (B1209978) inhibitors was developed to understand their binding to various tyrosine kinases. acs.org This model highlighted the importance of a hydrogen-bonding pattern from the pyrimidine core and a 6-aryl substituent that occupies a deep hydrophobic pocket. acs.org Such models serve as a valuable blueprint for designing novel pyrimidine derivatives with high potency and selectivity. nih.gov
Pharmacological and Biological Research on 5 Piperidin 4 Yloxy Pyrimidine Derivatives
Identification and Characterization of Molecular Targets
Derivatives of 5-(piperidin-4-yloxy)pyrimidine have been shown to interact with a range of molecular targets, including enzymes and G-protein coupled receptors.
Enzyme Inhibition Studies
The pyrimidine (B1678525) core is a fundamental component of various enzyme inhibitors. nih.gov Research has focused on the development of derivatives that can selectively target enzymes implicated in diseases like cancer.
Kinases: Protein kinase B (PKB/Akt) is a crucial enzyme in cell signaling pathways that regulate growth and survival, and its dysregulation is common in cancer. nih.gov A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which can be considered derivatives of the core this compound structure, have been identified as potent and orally bioavailable inhibitors of PKB. nih.gov These compounds act as ATP-competitive inhibitors. nih.gov For instance, the compound 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine demonstrated a 28-fold selectivity for PKB over the related kinase PKA. nih.gov
Checkpoint Kinase 1 (CHK1): As a key regulator in cell cycle progression, CHK1 is another important target in cancer therapy. The pyrazolo[1,5-a]pyrimidine (B1248293) core has been utilized as a template to design potent and selective CHK1 inhibitors. nih.gov Structure-activity relationship (SAR) studies on this scaffold have led to the discovery of compounds with significant inhibitory activity against CHK1. nih.gov
The following table summarizes the inhibitory activity of selected pyrimidine derivatives against different kinases.
| Compound/Series | Target Kinase | Activity/Selectivity |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Potent, orally bioavailable, ATP-competitive inhibitors. nih.gov |
| 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | Protein Kinase B (PKB/Akt) | 28-fold selective for PKB over PKA. nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | Checkpoint Kinase 1 (CHK1) | Potent and selective inhibitors. nih.gov |
G-Protein Coupled Receptor (GPCR) Modulation
The this compound moiety is a key feature in compounds designed to modulate the activity of various G-protein coupled receptors.
GPR119: This receptor is predominantly expressed in the pancreas and gastrointestinal tract and is a target for the treatment of type 2 diabetes and obesity. nih.gov Agonists of GPR119 can increase intracellular cAMP levels, leading to enhanced glucose-dependent insulin (B600854) secretion and GLP-1 release. nih.govgoogle.com Several series of pyrimidine derivatives have been developed as potent GPR119 agonists. For example, 2-piperazinyl-5-alkoxypyridines and their derivatives have shown significant agonist activity at the human GPR119 receptor. nih.gov Additionally, pyrimidinylpiperidinyloxypyridinone analogues have been patented as GPR119 modulators. google.comgoogle.com
The table below highlights some GPR119 modulators based on the pyrimidine scaffold.
| Compound Series | Receptor | Activity |
| 2-Piperazinyl-5-alkoxypyridines | GPR119 | Potent agonists. nih.gov |
| Pyrimidinylpiperidinyloxypyridinone analogues | GPR119 | Modulators. google.comgoogle.com |
Interaction with Nucleic Acids and Other Biological Macromolecules
The pyrimidine ring is a fundamental component of nucleic acids (uracil, thymine, and cytosine), making it a key structure for compounds designed to interact with DNA and RNA. nih.gov This interaction can form the basis of their biological activity, particularly in the context of anticancer agents. nih.gov The structural similarity of pyrimidine derivatives to natural purine (B94841) bases allows them to be recognized by biological systems and interfere with processes like DNA replication and transcription. nih.gov
In Vitro Biological Evaluation of Bioactivity
The biological effects of this compound derivatives are assessed through various in vitro assays.
Cell-Based Assays for Target Engagement and Functional Response
Cell-based assays are crucial for confirming that a compound interacts with its intended target within a cellular environment and elicits the desired functional response. nih.gov These assays can measure downstream signaling events or phenotypic changes that result from target engagement. For GPR119 agonists, a common cell-based assay involves measuring the increase in intracellular cAMP levels in cell lines expressing the receptor. nih.gov This confirms that the compound not only binds to the receptor but also activates the downstream signaling pathway. For kinase inhibitors, cell-based assays can measure the phosphorylation of downstream substrates to confirm that the inhibitor is active within the cell. nih.gov
Assessment of Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines
A significant area of research for pyrimidine derivatives is their potential as anticancer agents. ekb.eg Their cytotoxicity and antiproliferative activity are evaluated against a panel of human cancer cell lines.
Novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been synthesized and tested for their cytotoxic activity against various cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (LoVo, HT-29). nih.gov One such derivative, with a 3-(N,N-dimethylamino)propyl substituent, was particularly effective against the HT-29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM. nih.gov Another study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates found that one compound exhibited a strong antiproliferative effect on the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov
The table below presents the cytotoxic and antiproliferative activities of some pyrimidine derivatives in different cancer cell lines.
| Compound Series | Cancer Cell Line | Activity (IC50/CC50) |
| Oxazolo[5,4-d]pyrimidine derivative | HT-29 (Colon Adenocarcinoma) | CC50 = 58.4 µM nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MCF-7 (Breast Adenocarcinoma) | IC50 = 4.3 ± 0.11 µg/mL nih.gov |
| Thieno[2,3-d]pyrimidines 5 and 6 | BALB 3T3 (Normal Fibroblast) | IC50 > 4000 µg/mL nih.gov |
| Thienopyrimidine 7 | BALB 3T3 (Normal Fibroblast) | IC50 = 2754 µg/mL nih.gov |
Evaluation of Antimicrobial and Antiviral Potency
The emergence of drug-resistant microbial and viral strains necessitates the development of novel therapeutic agents. Derivatives of this compound have been investigated for their potential to address this need, with studies exploring their activity against a range of pathogens.
Antitubercular Activity:
The pyrimidine nucleus is a key structural feature in several compounds with demonstrated activity against Mycobacterium tuberculosis (Mtb). springernature.comnih.govnih.gov Research into pyrimidine derivatives has identified several promising candidates for the treatment of tuberculosis (TB), including drug-resistant strains. springernature.comnih.gov
One area of investigation has focused on modifying existing compounds to enhance their whole-cell antitubercular activity. ucl.ac.uk For instance, derivatives of a thymidylate kinase (TMPKmt) inhibitor were structurally altered to include fragments known for their potent activity against Mtb. ucl.ac.uk Another approach involved the synthesis of novel ceritinib (B560025) derivatives, which were evaluated for their in vitro and in vivo antimycobacterial effects. springernature.com Substitutions at the 4-position of the pyrimidine ring and the presence of a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (B3204376) group at the 2-position were found to significantly enhance antitubercular activity. springernature.com
A specific derivative, 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine (16j), demonstrated a remarkable ability to reduce the Mtb burden in a mouse model. springernature.com Further studies on a related derivative, compound 5a, showed potent activity against H37Ra, H37Rv, and clinical drug-resistant TB strains, with a favorable oral bioavailability of 40.7%. nih.gov Molecular docking studies suggest that these compounds may exert their effect by targeting dihydrofolate reductase or PknB. springernature.comnih.gov
In vivo studies using a guinea pig model infected with Mtb H37Rv have also shown the efficacy of a pyridopyrimidine derivative when encapsulated in PLGA nanoparticles. nih.gov This formulation was associated with low toxicity and prevented the clinical signs of tuberculosis. nih.gov Additionally, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues have demonstrated bactericidal efficacy against M. tuberculosis by targeting the essential MmpL3 protein. nih.gov
Table 1: Antitubercular Activity of Selected Pyrimidine Derivatives
| Compound | Target/Mechanism | Key Findings |
| Ceritinib Derivatives | Dihydrofolate reductase (potential) | Substitutions at pyrimidine nucleus enhance activity. springernature.com |
| 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine (16j) | Dihydrofolate reductase (potential) | Significantly reduced Mtb burden in mice. springernature.com |
| Compound 5a | PknB (potential) | Potent against drug-resistant TB, 40.7% oral bioavailability. nih.gov |
| Pyridopyrimidine derivative (PLGA encapsulated) | dUTPase (potential) | Effective in guinea pig model, low toxicity. nih.gov |
| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogues | MmpL3 | Bactericidal effect in murine TB model. nih.gov |
| N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues | MmpL3 | Bactericidal effect in murine TB model. nih.gov |
Anti-HIV-1 Activity:
Piperidin-4-yl-aminopyrimidine derivatives have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov By fusing the pharmacophore templates of existing drugs, researchers have designed novel series of compounds with significantly improved activity against wild-type HIV-1, with some exhibiting EC50 values in the single-digit nanomolar range. nih.gov These derivatives have demonstrated lower IC50 values against reverse transcriptase than nevirapine, validating their mechanism of action. nih.gov Notably, N-benzyl derivatives have shown broad potency against drug-resistant mutant viruses, including the K103N/Y181C and Y188L mutants. nih.gov
Antibacterial and Antifungal Activity:
The broader antimicrobial potential of pyrimidine derivatives has also been explored. nih.gov Various synthesized compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.govbiomedpharmajournal.orgbiointerfaceresearch.com For instance, certain pyrimidine-incorporated piperazine (B1678402) derivatives displayed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Significant antifungal activity was also observed against Aspergillus niger, Penicillium notatum, Aspergillus fumigates, and Candida albicans. nih.gov Similarly, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited notable antimicrobial and antifungal effects. biomedpharmajournal.org
Investigation of Pro-apoptotic Activity
Several studies have investigated the potential of pyrimidine derivatives to induce apoptosis, a programmed cell death mechanism that is often dysregulated in cancer. nih.govnih.gov
Novel oxazolo[5,4-d]pyrimidine derivatives have been designed and evaluated for their pro-apoptotic activity in various human cancer cell lines. nih.govnih.gov These compounds, structurally similar to purine bases, have been shown to activate the caspase cascade, a key pathway in apoptosis. nih.gov For example, compound 3g, with a 3-(N,N-dimethylamino)propyl substituent, was found to be particularly potent against the HT29 colon adenocarcinoma cell line. nih.govnih.gov
Furthermore, a series of pyrimidine-5-carbonitrile derivatives were synthesized and found to disturb the cell cycle of Colo-205 cells by blocking the G1 phase. nih.gov This cell cycle arrest was accompanied by an increase in annexin-V stained cells, indicating a rise in apoptosis. nih.gov These compounds, specifically 4e and 4f, also led to a significant increase in the concentration of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov
In another study, benzimidazole-based derivatives were shown to induce apoptosis by increasing the levels of caspase-3, caspase-8, and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl2. mdpi.com
Preclinical Efficacy Studies in Animal Models
In Vivo Proof-of-Concept Studies in Rodent Disease Models
The therapeutic potential of this compound derivatives has been further investigated in various rodent models of disease, providing crucial in vivo proof-of-concept.
Tuberculosis:
In a murine model of tuberculosis, the efficacy of several pyrimidine derivatives has been demonstrated. springernature.comnih.gov A study involving BALB/c mice infected with autoluminescent M. tuberculosis H37Ra showed that the derivative 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine (16j) significantly reduced the bacterial burden in the mice. springernature.com Similarly, in an acute TB murine model, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues demonstrated a clear bactericidal effect, with a significant reduction in lung bacterial load. nih.gov Another study utilizing a guinea pig model of Mtb H37Rv infection showed that oral administration of a PLGA-encapsulated pyridopyrimidine derivative led to the maintenance of body weight, absence of clinical tuberculosis signs, and clearance of Mtb from lung, liver, and kidney tissues. nih.gov
Cancer Xenograft Models:
The anticancer potential of these compounds has been evaluated in vivo using cancer xenograft models. A novel class of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives, acting as human caseinolytic protease P (HsClpP) agonists, has been developed for the treatment of hepatocellular carcinoma (HCC). nih.gov In vivo studies demonstrated that the compound SL44 exhibited potent tumor growth inhibitory activity in an HCC xenograft model. nih.gov
Assessment of Pharmacokinetic Properties in Preclinical Species
Understanding the pharmacokinetic properties of drug candidates is essential for their development. Studies in preclinical species have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of pyrimidine derivatives.
For instance, the representative antitubercular derivative 5a was found to have a favorable oral bioavailability of 40.7% in vivo. nih.gov The intracellular pharmacokinetics of pyrimidine analogues used in oncology have also been a subject of study, as these compounds act as prodrugs that require intracellular activation. nih.gov While extensively studied for some analogues like cytarabine (B982) and gemcitabine, the intracellular pharmacokinetics of others are less understood. nih.gov In silico analysis has also been employed to predict the ADME properties of novel oxazolo[5,4-d]pyrimidine derivatives to assess their druglikeness. nih.gov
Exploration of Therapeutic Potential Across Diverse Disease Areas
Anticancer Research Applications
The structural similarities of pyrimidine derivatives to endogenous nucleic acid bases make them promising candidates for anticancer drug development. nih.govresearchgate.netmdpi.com Research has focused on their ability to target various pathways involved in cancer progression.
One approach involves the design of hybrid molecules, such as piperidin-4-amine linked pyrimidine derivatives, which have shown good antiproliferative activity against various tumor cell lines while being non-toxic to normal cells. researchgate.net Some of these compounds have demonstrated selectivity towards inhibiting histone deacetylase 6 (HDAC6). researchgate.net
Another strategy targets vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.govnih.gov Novel oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 through in silico analysis and have shown cytotoxic activity against a panel of human cancer cell lines. nih.govnih.gov
Furthermore, pyrimidine-5-carbonitrile derivatives have been developed as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are implicated in cancer. nih.gov Compounds 4e and 4f from this series showed high potency against colon cancer cells and were found to be safe for normal colon epithelial cells. nih.gov
The induction of apoptosis is another key anticancer mechanism of these compounds. As mentioned previously, derivatives have been shown to activate caspases and modulate apoptotic proteins. nih.govnih.govmdpi.com A recent discovery has identified 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as a new class of human caseinolytic protease P (HsClpP) agonists for treating hepatocellular carcinoma. nih.gov The compound SL44 from this class induces the degradation of respiratory chain complex subunits, leading to apoptosis in HCC cells. nih.gov
Table 2: Anticancer Research Applications of Pyrimidine Derivatives
| Derivative Class | Target/Mechanism | Cancer Type | Key Findings |
| Piperidin-4-amine linked pyrimidines | HDAC6 inhibition | Various | Good antiproliferative activity, low toxicity to normal cells. researchgate.net |
| Oxazolo[5,4-d]pyrimidines | VEGFR-2 inhibition, Apoptosis induction | Lung, Breast, Colon | Potent inhibitors of VEGFR-2, cytotoxic to cancer cells. nih.govnih.gov |
| Pyrimidine-5-carbonitriles | Dual EGFR/COX-2 inhibition, Apoptosis induction | Colon | Potent against colon cancer cells, safe for normal cells. nih.gov |
| 5-(Piperidin-4-yl)-1,2,4-oxadiazoles | HsClpP agonism, Apoptosis induction | Hepatocellular Carcinoma | Potent tumor growth inhibition in vivo. nih.gov |
Antidiabetic Agent Development
Derivatives of this compound have emerged as a promising class of G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. nih.govacs.org GPR119 is predominantly expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells. nih.gov Agonists of this receptor stimulate glucose-dependent insulin release and promote the secretion of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1). nih.govacs.org This dual mechanism offers a potentially more effective approach to managing type 2 diabetes. nih.gov
One notable derivative, BMS-903452, which features a this compound core, has demonstrated significant efficacy in both acute and chronic rodent models of diabetes. nih.govacs.org In a single ascending dose study in healthy humans, BMS-903452 showed a dose-dependent increase in plasma exposure and a trend toward increased total GLP-1 levels. nih.govacs.org
Further research has explored other derivatives, such as compound 9i , a fused-pyrimidine derivative, which exhibited potent agonistic activity on human GPR119. nih.gov This compound improved glucose tolerance in a dose-dependent manner and stimulated insulin secretion. nih.gov In diet-induced obese (DIO) mice, compound 9i also led to a reduction in body weight and normalized several serum biomarkers, including ALT, AST, ALP, glucose, cholesterol, HDL, and LDL, and reduced fat deposition in the liver. nih.gov
Another study focused on pyrimido[5,4-d]pyrimidine (B1612823) derivatives as GPR119 agonists. researchgate.net Optimized compounds 15a and 21e from this series showed highly potent agonistic activities with EC50 values of 2.2 nM and 8.1 nM, respectively. researchgate.net In an oral glucose tolerance test (oGTT) in mice, compound 15a significantly reduced the blood glucose area under the curve. researchgate.net
The pyrimidine nucleus is a key feature in several antidiabetic agents, and its derivatives have been investigated for their ability to inhibit enzymes like α-glucosidase and α-amylase, as well as their role as dipeptidyl peptidase-4 (DPP-4) inhibitors. remedypublications.comnih.govmdpi.com The well-known DPP-4 inhibitor, alogliptin, contains a piperidine (B6355638) moiety. mdpi.com
Table 1: Antidiabetic Activity of this compound Derivatives
| Compound | Target | Key Findings |
|---|---|---|
| BMS-903452 | GPR119 Agonist | Efficacious in rodent models of diabetes; increased total GLP-1 in humans. nih.govacs.org |
| Compound 9i | GPR119 Agonist | Improved glucose tolerance, stimulated insulin secretion, and reduced body weight in obese mice. nih.gov |
| Compound 15a | GPR119 Agonist | Highly potent agonist (EC50 = 2.2 nM); reduced blood glucose in mice. researchgate.net |
| Compound 21e | GPR119 Agonist | Highly potent agonist (EC50 = 8.1 nM). researchgate.net |
| Alogliptin | DPP-4 Inhibitor | Contains a piperidine moiety and is an established antidiabetic drug. mdpi.com |
Anti-infective and Antitubercular Investigations
The pyrimidine scaffold is a fundamental component of various compounds with demonstrated anti-infective and antitubercular properties. niscpr.res.inorientjchem.orgijpbs.com The presence of the pyrimidine ring in essential nucleic acid building blocks like thymine, cytosine, and uracil (B121893) may contribute to its biological activity. niscpr.res.in
In the realm of antitubercular research, pyrimidine-containing small molecules have gained significant attention, with some compounds entering clinical trials. nih.gov Research has focused on modifying existing antitubercular agents with pyrimidine moieties to enhance their efficacy. For instance, structural modifications of a known thymidylate kinase (TMPKmt) inhibitor were undertaken by attaching fragments known for their high whole-cell antitubercular activity. ucl.ac.uk
One area of investigation involves piperidine-4-carboxamides, a class of DNA gyrase inhibitors. nih.gov These compounds have shown bactericidal properties against Mycobacterium abscessus, a bacterium known for its resistance to many anti-infective agents. nih.gov Docking studies suggest that these compounds bind to DNA gyrase in a manner similar to novel bacterial topoisomerase inhibitors (NBTIs). nih.gov
Furthermore, various synthesized pyrimidine derivatives have been screened for their antibacterial and antifungal activities. researchgate.netnih.gov Some of these compounds have exhibited considerable activity against bacteria such as B. subtilis and S. aureus, as well as antifungal properties. niscpr.res.innih.gov
Table 2: Anti-infective and Antitubercular Activity of Pyrimidine Derivatives
| Compound Class | Target/Organism | Key Findings |
|---|---|---|
| Pyrimidine-modified TMPKmt inhibitors | Mycobacterium tuberculosis | Structural modifications aimed at improving whole-cell activity. ucl.ac.uk |
| Piperidine-4-carboxamides | Mycobacterium abscessus DNA gyrase | Bactericidal properties and a novel binding mode to DNA gyrase. nih.gov |
| Various pyrimidine derivatives | Bacteria and Fungi | Demonstrated antibacterial activity against B. subtilis and S. aureus, and antifungal activity. niscpr.res.innih.gov |
Neurological and Central Nervous System (CNS) Disorder Research (e.g., Schizophrenia, Huntington's Disease, Alzheimer's Disease, Anxiolytic)
The pyrimidine scaffold is a versatile structure that has been extensively explored for its potential in treating a variety of neurological and central nervous system (CNS) disorders. nih.gov Derivatives have been investigated for their anticonvulsant, antidepressant, and neuroprotective properties. nih.govmdpi.com
In the context of Alzheimer's disease, pyrimidine derivatives have been designed as multi-target agents, aiming to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-amyloid (Aβ) aggregation. nih.govresearchgate.netnih.govresearchgate.net For example, a series of substituted pyrimidine derivatives were synthesized and evaluated for their anti-Alzheimer's potential. nih.gov One compound, N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (5b) , displayed an excellent anti-Alzheimer's profile in in vivo studies and showed favorable drug-likeness and ADME properties for CNS activity. nih.gov Docking studies confirmed its interaction with the target, similar to the established drug donepezil. nih.gov Other research has also highlighted pyrimidine derivatives as promising multifunctional agents for Alzheimer's disease. researchgate.net
The development of δ-opioid receptor agonists for CNS indications has also involved piperidine-containing structures. researchgate.net A series of 4-piperidin-4-ylidenemethyl-benzamide derivatives were optimized for potency, selectivity, and desirable CNS profiles, leading to the identification of two clinical candidates. researchgate.net
Furthermore, the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines has been explored for their neurotropic activity. mdpi.com Structure-activity relationship studies revealed that specific substitutions on the thiophene (B33073) and pyrimidine rings were beneficial for anticonvulsant and antidepressant activities. mdpi.com
Table 3: Neurological and CNS Disorder Research on Pyrimidine Derivatives
| Compound/Class | Therapeutic Target/Indication | Key Findings |
|---|---|---|
| N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (5b) | Alzheimer's Disease | Excellent anti-Alzheimer's profile in vivo; favorable CNS drug-like properties. nih.gov |
| 4-Piperidin-4-ylidenemethyl-benzamides | δ-Opioid Receptor Agonists (CNS) | Two clinical candidates identified with balanced potency, selectivity, and CNS profiles. researchgate.net |
| Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | Anticonvulsant, Antidepressant | Specific substitutions led to enhanced anticonvulsant and antidepressant activities. mdpi.com |
Anti-Inflammatory and Immunomodulatory Studies
Pyrimidine derivatives have a well-established history as anti-inflammatory agents, with several compounds, such as afloqualone (B1666628) and proquazone, being used clinically. nih.gov The anti-inflammatory mechanism of many pyrimidine-based agents is linked to the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins. nih.gov
Recent research has focused on synthesizing novel pyrimidine derivatives with enhanced anti-inflammatory and immunomodulatory properties. A series of spiropyrimido[4,5-d]pyrimidines were synthesized and evaluated for their anti-inflammatory activity. researchgate.net Three of these compounds exhibited potent lipoxygenase (LOX) inhibitory activity, comparable to the reference compound octyl gallate. researchgate.net
Another study explored novel piperidine pyrimidine cinnamic acid amides as potential antioxidant and anti-inflammatory agents. mdpi.com These hybrid molecules, combining the pharmacophores of cinnamic acid, pyrimidine, and piperidine, were designed to interact with multiple targets. mdpi.com Two of the synthesized derivatives demonstrated highly potent LOX inhibitory activity, with IC50 values of 10.7 µM and 1.1 µM. mdpi.com Molecular docking studies supported these experimental findings. mdpi.com
Furthermore, a series of novel pyrimidine and pyrimidopyrimidine derivatives were synthesized and assessed for their in vitro anti-inflammatory activity using a membrane stabilization assay. nih.gov Several of these compounds demonstrated strong anti-hemolytic and antioxidant effects, indicating their potential to protect red blood cells from hemolysis and scavenge free radicals. nih.gov
Table 4: Anti-Inflammatory and Immunomodulatory Studies of Pyrimidine Derivatives
| Compound Class | Target/Activity | Key Findings |
|---|---|---|
| Spiropyrimido[4,5-d]pyrimidines | Lipoxygenase (LOX) Inhibition | Three compounds showed potent LOX inhibitory activity. researchgate.net |
| Piperidine pyrimidine cinnamic acid amides | Lipoxygenase (LOX) Inhibition | Two derivatives exhibited highly potent LOX inhibition (IC50 = 1.1 µM and 10.7 µM). mdpi.com |
| Novel pyrimidine and pyrimidopyrimidine derivatives | Anti-inflammatory, Antioxidant | Demonstrated strong anti-hemolytic and antioxidant effects. nih.gov |
Advanced Methodologies in 5 Piperidin 4 Yloxy Pyrimidine Research
Co-crystallography and Structural Biology of Ligand-Target Complexes
The precise understanding of how a ligand binds to its target protein is paramount for structure-based drug design. X-ray co-crystallography provides a high-resolution, three-dimensional snapshot of this interaction, revealing the specific binding mode and key molecular contacts.
A prominent example involves the derivative BAY-885, a potent and highly selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), a key protein in cellular signal transduction. nih.govpdbj.org The co-crystal structure of a closely related quinazoline-based inhibitor with ERK5 (PDB ID: 6HKM) has been instrumental in elucidating the binding interactions. pdbj.orgnih.gov
Analysis of the crystal structure reveals that the inhibitor settles into the ATP-binding site of the ERK5 kinase domain. nih.gov Key interactions that stabilize the complex include:
A hydrogen bond formed between the quinazoline (B50416) N-1 nitrogen and the backbone amide of leucine (B10760876) (L139) in the hinge region of the kinase. nih.gov
The amide carbonyl group of the inhibitor forms a hydrogen bond with an aspartate residue (D200). nih.gov
The amino group establishes a network of hydrogen bonds with lysine (B10760008) (K84), aspartate (D200), and glutamine (Q102). nih.gov
A hydrophobic pocket is occupied by the benzamide (B126) aryl group, further anchoring the ligand. nih.gov
This detailed structural information provides a clear rationale for the inhibitor's affinity and selectivity, offering a robust template for the design of future ERK5 inhibitors with improved properties. dundee.ac.uk
| Inhibitor Moiety | Interacting ERK5 Residue | Type of Interaction | Reference |
| Quinazoline Nitrogen | Leucine (L139) | Hydrogen Bond | nih.gov |
| Amide Carbonyl | Aspartate (D200) | Hydrogen Bond | nih.gov |
| Amino Group | Lysine (K84) | Hydrogen Bond | nih.gov |
| Amino Group | Aspartate (D200) | Hydrogen Bond | nih.gov |
| Amino Group | Glutamine (Q102) | Hydrogen Bond | nih.gov |
| Benzamide Aryl | Hydrophobic Pocket | Hydrophobic Interaction | nih.gov |
Advanced Spectroscopic Techniques for Binding Site Analysis
While co-crystallography provides a static image of ligand binding, advanced spectroscopic techniques offer dynamic information about the interaction in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are powerful tools for characterizing ligand-target complexes.
NMR spectroscopy can be used to identify the specific atoms of a ligand and a protein that are involved in the binding event. For instance, Chemical Shift Perturbation (CSP) studies can map the binding site on the protein, while Saturation Transfer Difference (STD) NMR can identify the parts of the ligand that are in close contact with the protein. Although detailed NMR binding studies for 5-(Piperidin-4-yloxy)pyrimidine itself are not extensively published, the general methodology is widely applied in drug discovery for pyrimidine-based compounds. nih.gov
Mass spectrometry (MS) can confirm the formation of a ligand-protein complex and determine the stoichiometry of binding. Techniques like native MS maintain the non-covalent interactions, allowing the intact complex to be observed. While specific MS-based binding site analyses for this compound are not prominent in the literature, the method is well-established for the quantitative analysis of pyrimidines in biological systems. nih.gov
High-Throughput Screening (HTS) and Lead Compound Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for activity against a specific biological target. mdpi.com This methodology was instrumental in the discovery of lead compounds based on the piperidinyl-pyrimidine scaffold.
The potent ERK5 inhibitor, BAY-885, was identified through an extensive HTS campaign followed by structure-based optimization. nih.govpdbj.org This process involves several key stages:
Primary Screen: A large compound library is tested in a primary assay to identify "hits"—compounds that show activity against the target. For ERK5, this was likely a biochemical assay measuring kinase activity.
Hit Confirmation: Hits are re-tested to confirm their activity and eliminate false positives.
Lead Optimization: The confirmed hits undergo medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties, often guided by structural biology data. nih.gov
Similarly, HTS was employed to identify agonists for the G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. This screening led to the discovery of a series of compounds featuring a piperidinyl-oxy-pyrimidine moiety, which were subsequently optimized to yield clinical candidates. nih.gov
| Target | Screening Outcome | Lead Compound Example | Reference |
| ERK5 | Identification of potent and selective inhibitors. | BAY-885 | nih.govpdbj.org |
| GPR119 | Identification of small molecule agonists. | Pyridone-based agonists with a piperidinyl-oxy-pyrimidine fragment | nih.gov |
Chemical Probe Development for Biological Pathway Elucidation
A chemical probe is a highly selective small molecule used to study the function of a specific protein in biological systems, such as cell cultures or animal models. nih.govpdbj.org The development of such probes is a critical step in validating a protein as a drug target and understanding its role in disease.
BAY-885 was explicitly developed to serve as a high-quality in vitro chemical probe for the ERK5 kinase. nih.govpdbj.org A key challenge in kinase inhibitor development is achieving high selectivity, as many kinases share structural similarities in their ATP-binding sites. BAY-885 was found to be exceptionally selective for ERK5. In a large panel of 358 kinases, it showed minimal inhibition of other kinases at relevant concentrations, demonstrating its suitability for specifically interrogating ERK5 function. nih.gov
By using a potent and selective probe like BAY-885, researchers can investigate the downstream consequences of inhibiting ERK5 kinase activity in a time- and concentration-dependent manner. nih.govnih.gov This allows for the elucidation of the specific cellular pathways regulated by ERK5, such as its role in proliferation, differentiation, and apoptosis. nih.govpdbj.org The use of BAY-885 has helped to clarify the role of ERK5's kinase activity in various cellular models, providing valuable insights into its potential as a therapeutic target in diseases like cancer. nih.gov
Future Directions and Research Perspectives for 5 Piperidin 4 Yloxy Pyrimidine
Rational Design and Optimization of Next-Generation Analogs with Improved Profiles
The core structure of 5-(Piperidin-4-yloxy)pyrimidine serves as a versatile scaffold for developing inhibitors of various protein kinases, which are crucial regulators of cell function and are often implicated in diseases like cancer. nih.govacs.org Future research will heavily focus on the rational, structure-based design of new analogs to improve their potency, selectivity, and pharmacokinetic properties.
One key strategy involves modifying the pyrimidine (B1678525) core and its substituents to enhance interactions with the target protein. For instance, in the development of Aurora kinase inhibitors, which are based on a pyrimidine scaffold, researchers have successfully used computer modeling to design compounds that induce a specific inactive conformation (DFG-out) of the kinase, leading to potent inhibition. nih.govacs.org This approach, which involves creating electrostatic interactions with specific amino acid residues like Ala273, could be applied to optimize this compound analogs for their intended targets. nih.govacs.org
Furthermore, medicinal chemists are exploring modifications at various positions of the pyrimidine ring to improve kinome-wide selectivity. nih.gov For pyrimidine-based inhibitors, pairing different side chains at the 2- and 4-positions with modifications at the 5-position can significantly enhance selectivity by targeting the gatekeeper residue of the kinase binding pocket. nih.gov This strategy is crucial for minimizing off-target effects, which can lead to toxicity. psu.edu
Another avenue of optimization is the development of prodrugs to improve oral bioavailability. nih.govacs.org By chemically modifying the parent compound into a prodrug form, researchers can enhance its absorption and distribution in the body, leading to more effective drug delivery. nih.govacs.org
Identification of Novel Therapeutic Applications and Underexplored Molecular Targets
While pyrimidine-based compounds are well-established as kinase inhibitors, there is significant potential to uncover new therapeutic uses and molecular targets for this compound and its derivatives. acs.orged.ac.ukrsc.org The pyrimidine scaffold is considered "privileged" in medicinal chemistry because it can bind to the ATP-binding site of many different kinases. ed.ac.ukrsc.org This promiscuity, while sometimes a liability, can also be an advantage, allowing for the repurposing of these compounds for new indications. acs.org
A key area of future research is the exploration of "understudied" or "dark" kinases. acs.org The NIH's Illuminating the Druggable Genome (IDG) program is actively working to characterize poorly studied proteins, including kinases, to identify new therapeutic targets. acs.org By screening this compound analogs against panels of these understudied kinases, researchers may identify novel inhibitors for diseases with unmet medical needs, such as neurodegenerative disorders. nih.govacs.org
For example, studies on other pyrimidine-based inhibitors have revealed off-target activity against a range of understudied kinases implicated in neurodegeneration, such as DRAK1, BMP2K, and MARK3/4. nih.gov This suggests that analogs of this compound could be systematically evaluated for similar activities.
Furthermore, beyond oncology, pyrimidine derivatives have shown potential in treating hematologic malignancies and immune diseases by targeting specific kinase isoforms like PI3Kδ. nih.gov This opens the door for developing highly selective this compound-based therapies for a broader range of conditions. The investigation into their effects on metabolic pathways, such as the one-carbon metabolism regulated by enzymes like SHMT2, also presents new avenues for anticancer drug development. princeton.eduprinceton.edu
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of compounds like this compound. nih.govafricansciencegroup.com These technologies can accelerate the drug discovery process by rapidly analyzing vast datasets to predict the properties of new molecules. africansciencegroup.commdpi.com
De Novo Drug Design: Generative models can design novel molecular structures with desired therapeutic profiles from the ground up. nih.govpatsnap.com
Predictive Modeling: AI algorithms can predict a compound's bioactivity, toxicity, solubility, and bioavailability with increasing accuracy, helping to prioritize the most promising candidates for synthesis and testing. mdpi.compatsnap.comnih.gov
Lead Optimization: Machine learning can predict how structural modifications will affect a compound's properties, guiding chemists in making more informed decisions to enhance efficacy and safety. nih.govmerck.com
Synthesis Planning: AI tools can propose and optimize synthetic routes, potentially reducing the time and cost of chemical synthesis. patsnap.comnih.gov
While AI holds immense promise, challenges remain, particularly in the quality and availability of training data and the interpretability of the models. africansciencegroup.com However, as these technologies mature, their integration into the drug discovery pipeline will become increasingly vital for the efficient development of next-generation this compound analogs. nih.gov
Development of Robust Synthetic Strategies for Scalable Production
The ability to produce this compound and its analogs on a large scale is critical for both extensive preclinical testing and potential commercialization. Research in this area focuses on developing synthetic methods that are efficient, cost-effective, and environmentally friendly. nih.gov
Traditional methods for synthesizing pyrimidine derivatives often involve the condensation of N-C-N fragments with 1,3-dicarbonyl compounds. nih.gov Modern strategies are focused on improving these conventional routes and developing novel methodologies. nih.gov Key areas of development include:
Novel Ring-Annulation Strategies: Researchers are exploring new ways to construct the core heterocyclic rings. For example, the use of O-vinylhydroxylamines as reagents for ring-annulation offers a scalable approach to fused nitrogen heterocycles under mild conditions. acs.orgacs.org
Catalysis: The use of nanocatalysts and transition metal catalysts, such as copper, is being investigated to improve reaction efficiency and selectivity. rsc.orgacs.org For example, copper-catalyzed methods have been developed for the hydroformylation of olefins, a key transformation in organic synthesis. acs.org
Flow Chemistry: Continuous flow reactors can offer better control over reaction conditions, leading to higher yields and purity, and are well-suited for scalable production. acs.org
Modular Approaches: Developing synthetic routes that allow for the easy diversification of the core scaffold is crucial for creating libraries of analogs for screening. youtube.com This often involves late-stage functionalization, where key structural modifications are made in the final steps of the synthesis. acs.orgacs.org
The development of robust and scalable synthetic routes is essential to ensure that promising compounds can be manufactured in the quantities needed for advanced studies and, ultimately, for patient use. nih.gov
Addressing Challenges in Translating Preclinical Findings to Therapeutic Innovation
The transition from a promising preclinical compound to an approved clinical therapy is a major hurdle in drug development, with high failure rates. nih.govnih.gov For compounds like this compound, several challenges must be addressed to ensure successful clinical translation.
A significant challenge is the potential disconnect between preclinical models and human disease. nih.govproventainternational.com Animal models, while essential, may not fully replicate the complexity of human physiology and pathology. proventainternational.com This can lead to discrepancies in efficacy and toxicity between preclinical and clinical studies. nih.gov To bridge this "translational gap," researchers are increasingly using more sophisticated preclinical models, such as patient-derived xenografts and 3D cell cultures, which better mimic the tumor microenvironment. nih.gov
Another critical aspect is accurately determining the appropriate dose and understanding the pharmacokinetic profile of the drug. nih.govoup.com Failure to select the correct dose for early clinical trials can lead to a lack of efficacy or unexpected toxicity. nih.gov Therefore, thorough preclinical evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) is vital. oup.com
Furthermore, the off-target effects of kinase inhibitors can lead to toxicity, such as cardiotoxicity. psu.edu A deep understanding of a compound's kinase inhibition profile is necessary to predict and mitigate these risks. psu.edu The development of biomarkers to monitor both on-target engagement and potential toxicity is also a key strategy to improve the success rate of clinical trials. researchgate.net
Ultimately, successful translation requires a multidisciplinary approach that integrates robust preclinical data with carefully designed clinical trials, often incorporating a "bedside-to-bench" feedback loop where clinical observations inform further laboratory research. proventainternational.comoup.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
